Hexamethylguanidinium chloride

Vue d'ensemble

Description

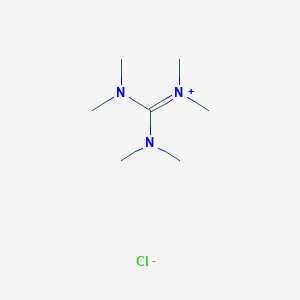

Hexamethylguanidinium chloride (HMGCl) is an organic salt with the chemical formula C7H18ClN3. It is also known as guanidine hydrochloride . HMGCl is a white crystalline compound that is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier . It has been used for various therapeutic purposes, including hypertension, but has been largely replaced by more specific drugs for most applications .

Applications De Recherche Scientifique

Electrochemical Energy Storage

HMG Cl has been identified as a promising component in the development of Organic Ionic Plastic Crystals (OIPCs) , which are solid-state electrolytes . These materials are crucial for advancing safer and more reliable electrochemical energy storage technologies, such as lithium or sodium metal batteries . The hexamethylguanidinium cation exhibits significant disorder, which is beneficial for plasticity and high ionic conductivity, making it an excellent candidate for use as an electrolyte with good electrochemical stability and soft mechanical properties .

Environmental Science

In environmental science, HMG Cl is part of the synthesis and characterization of new materials that can influence the thermal, structural, and transport properties of salts . This has implications for environmental monitoring and remediation, where understanding the physico-chemical relationships in these materials is vital for the development and understanding of other ionic electrolytes .

Material Science

HMG Cl plays a role in material science, particularly in the context of phase-transfer catalysis . It has shown superior performance among various phase-transfer catalysts, including thermally stable tetraphenyl phosphonium salts, for high-temperature fluoride chloride halex exchange reactions. This makes it valuable for synthesizing materials that require precise chemical modifications at elevated temperatures .

Analytical Chemistry

Analytical chemistry benefits from the use of HMG Cl in the synthesis and in-depth characterization of OIPCs. The compound’s ability to form salts with different anions allows for the investigation of their free volume, thermal, structural, and transport properties, which are essential for the analysis of various substances .

Biochemistry

In biochemistry, HMG Cl contributes to the microbial synthesis and transformation of inorganic and organic chlorine compounds. These processes are part of the chlorine cycle on Earth, where naturally occurring organochlorine compounds are synthesized and transformed by diverse groups of microorganisms . This understanding is crucial for the development of biotechnological applications and environmental bioremediation strategies.

Pharmaceuticals

HMG Cl is utilized in pharmaceuticals, particularly in the context of high-performance liquid chromatography (HPLC) . It is used in the separation, identification, and quantification of drugs, playing a pivotal role in ensuring the quality and safety of medicinal formulations . Its role in phase-transfer catalysis also contributes to the manufacturing processes of various pharmaceutical compounds .

Propriétés

IUPAC Name |

bis(dimethylamino)methylidene-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N3.ClH/c1-8(2)7(9(3)4)10(5)6;/h1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHWMSFGRUVCNP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374715 | |

| Record name | Hexamethylguanidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexamethylguanidinium chloride | |

CAS RN |

30388-20-6 | |

| Record name | Hexamethylguanidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of Hexamethylguanidinium chloride and what are its key physicochemical properties?

A1: Hexamethylguanidinium chloride is an organic salt with the molecular formula C7H18N3Cl. It has a molecular weight of 179.71 g/mol. [] The structure consists of a central carbon atom bonded to three dimethylamino groups (N(CH3)2), resulting in a positively charged guanidinium ion. This cation is balanced by a chloride anion. While spectroscopic data isn't extensively discussed in the provided papers, the presence of C-N double bond character within the guanidinium ion is highlighted, suggesting charge delocalization across the NCN planes. []

Q2: How is Hexamethylguanidinium chloride synthesized?

A2: There are multiple synthetic routes to Hexamethylguanidinium chloride:

- From Tetramethylchloroformamidinium chloride: Reacting Tetramethylchloroformamidinium chloride (C5H12Cl2N2) with dimethylamine (CH3)2NH generates Hexamethylguanidinium chloride in situ. []

- From N,N,N′,N′-Tetramethylurea: Treating a mixture of N,N,N′,N′-Tetramethylurea ((CH3)2N)2CO and phthaloyl chloride (C8H4Cl2O2) with dimethyltrimethylsilylamine (C5H15NSi) yields Hexamethylguanidinium chloride. Tetramethylchloroformamidinium chloride is an intermediate in this reaction. []

- From Hexamethylguanidinium chloride and Alkoxides: Reacting Hexamethylguanidinium chloride with sodium alkoxides produces Alkoxy-N,N,N′,N′,N″,N″-hexamethylmethanetriamines. []

- Reduction of Hexamethylguanidinium chloride: Reduction of Hexamethylguanidinium chloride with a mixture of sodium hydride (NaH) and either sodium bis(2-methoxyethoxy)aluminum hydride (NaAlH2(OCH2CH2OCH3)2) or trimethyl borate B(OCH3)3 also yields Hexamethylguanidinium chloride. []

Q3: What are the applications of Hexamethylguanidinium chloride in organic synthesis?

A3: Hexamethylguanidinium chloride plays a crucial role as a reagent in various organic reactions:

- Synthesis of Orthoamide Derivatives: It acts as a precursor for the synthesis of various orthoamide derivatives, including those derived from ethynylated terpenes. []

- Preparation of Vinylogous Guanidinium Salts: It reacts with cyclopropylacetylene to form an orthoamide derivative, which can be further transformed into vinylogous guanidinium salts by treatment with iodine (I2). []

- Synthesis of Ketene Aminals: It facilitates the formation of ketene aminals from weakly acidic CH compounds. []

Q4: Is Hexamethylguanidinium chloride used in the development of ionic liquids?

A4: Yes, Hexamethylguanidinium chloride has been explored as a cationic component in the development of Polymerized Ionic Liquids (PILs). [] These PILs are being investigated as potential candidates for anion exchange membranes in alkaline fuel cells.

Q5: Are there any stability concerns associated with Hexamethylguanidinium chloride?

A5: Hexamethylguanidinium chloride requires careful handling and storage. It is sensitive to moisture and should be handled under inert conditions with the exclusion of air and water. [] The compound's long-term stability and potential degradation pathways have not been extensively discussed in the provided research.

Q6: What are the potential applications of Hexamethylguanidinium chloride beyond organic synthesis?

A6: While the provided research primarily focuses on the synthetic utility of Hexamethylguanidinium chloride, its use as a building block for ionic liquids suggests potential applications in areas such as:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

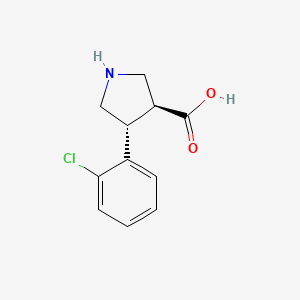

![2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1597737.png)